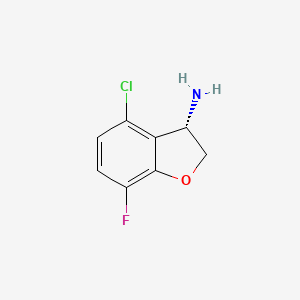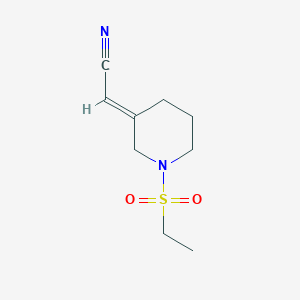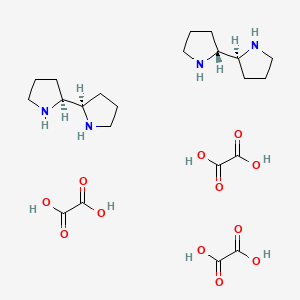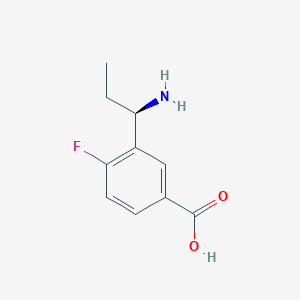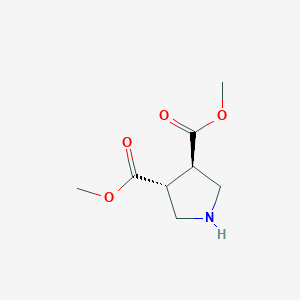
trans-Dimethyl pyrrolidine-3,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Dimethyl pyrrolidine-3,4-dicarboxylate: is a chemical compound with the molecular formula C8H13NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dimethyl pyrrolidine-3,4-dicarboxylate typically involves the esterification of pyrrolidine-3,4-dicarboxylic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: trans-Dimethyl pyrrolidine-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of pyrrolidine-3,4-dicarboxylic acid.
Reduction: Formation of pyrrolidine-3,4-dimethanol.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学研究应用
Chemistry: trans-Dimethyl pyrrolidine-3,4-dicarboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate metabolic pathways involving pyrrolidine derivatives .
Medicine: It can be used as a scaffold for designing new pharmacologically active molecules, particularly those targeting neurological and inflammatory diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
作用机制
The mechanism of action of trans-Dimethyl pyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
- Dimethyl pyrrolidine-2,5-dicarboxylate
- Dimethyl pyrrolidine-3,4-dicarboxylate
- Dimethyl pyrrolidine-2,3-dicarboxylate
Comparison: trans-Dimethyl pyrrolidine-3,4-dicarboxylate is unique due to its specific substitution pattern on the pyrrolidine ring. This substitution pattern can influence the compound’s reactivity, stability, and biological activity. Compared to other similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in research and industry.
属性
分子式 |
C8H13NO4 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC 名称 |
dimethyl (3R,4R)-pyrrolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C8H13NO4/c1-12-7(10)5-3-9-4-6(5)8(11)13-2/h5-6,9H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI 键 |
DEONENFBMPLKOR-WDSKDSINSA-N |
手性 SMILES |
COC(=O)[C@H]1CNC[C@@H]1C(=O)OC |
规范 SMILES |
COC(=O)C1CNCC1C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


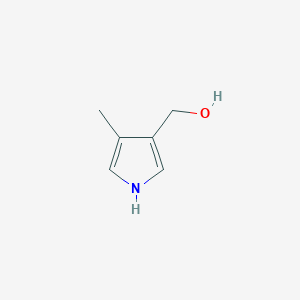
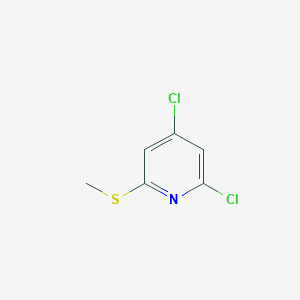
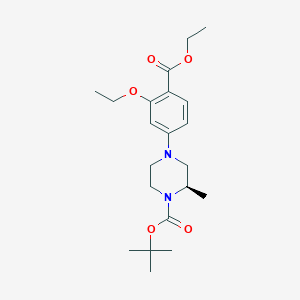
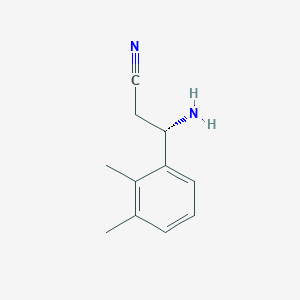
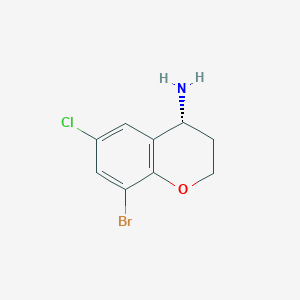
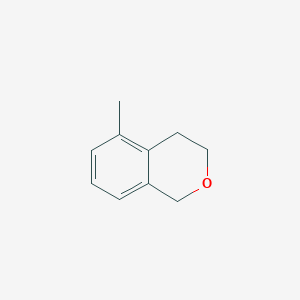
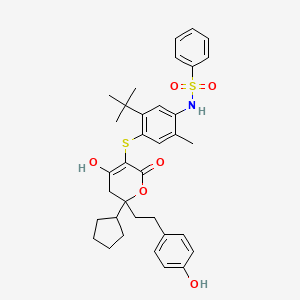
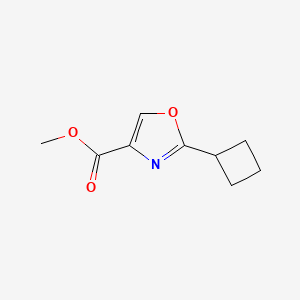
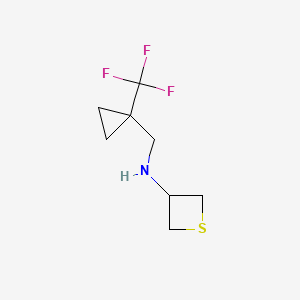
![(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13035695.png)
